N-(4-chlorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a chemical formula of C19H16ClN3O and a molecular weight of 337.803 g/mol .
Preparation Methods
The synthesis of N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-chlorobenzylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, and substituted benzamides .
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These enzymes play a crucial role in cell signaling pathways, including those involved in cell growth, survival, and migration. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound also belongs to the benzanilide class and shares similar structural features but differs in its substitution pattern.
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: This compound has a similar aromatic structure but differs in its functional groups and overall molecular framework
The uniqueness of N-[(4-Chlorophenyl)methyl]-4-ethoxy-N-(pyridin-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19ClN2O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-19-12-8-17(9-13-19)21(25)24(20-5-3-4-14-23-20)15-16-6-10-18(22)11-7-16/h3-14H,2,15H2,1H3 |
InChI Key |
YFDPCFVIWXHAHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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